4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran
Overview
Description
“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .
Synthesis Analysis
This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .Scientific Research Applications
Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran”:
Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions
This compound is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are pivotal in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .
Preparation of Melanocortin-4 Receptor Agonist
It serves as a precursor in the preparation of a selective small-molecule melanocortin-4 receptor agonist. This application has shown efficacy in a pilot study of sexual dysfunction in humans, indicating its potential in therapeutic treatments .
Synthesis of Aliphatic Hydrocarbons
The compound is involved in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes. This process is significant for creating various hydrocarbon chains used in different industrial applications .
Pharmaceutical Intermediate
It is utilized as a pharmaceutical intermediate, particularly in producing 4-bromo-phenol at ambient temperatures. This intermediate plays a crucial role in synthesizing various pharmaceutical agents .
Organic Synthesis Building Block
As a halogenated heterocycle, it acts as a building block in organic synthesis, contributing to the creation of diverse organic molecules and facilitating complex synthetic pathways .
Tetrahydropyran Derivatives Synthesis
The compound is also involved in the synthesis of tetrahydropyran derivatives, which are valuable in organic chemistry for their unique chemical properties and potential applications in material science .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various active pharmaceutical ingredients.
Biochemical Pathways
The compound is used as a starting material in the synthesis of other compounds . It’s possible that it participates in various biochemical pathways depending on the specific active pharmaceutical ingredient being synthesized.
properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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